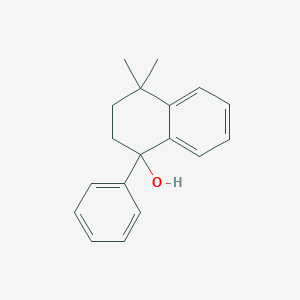
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to a tetrahydronaphthalene ring system, which is further substituted with a phenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its efficiency and scalability.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
科学的研究の応用
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
(1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: A stereoisomer with different spatial arrangement of atoms, leading to distinct biological activities.
Phenol, 4-(1,1-dimethylpropyl)-: Contains a phenol group instead of a hydroxyl group on a tetrahydronaphthalene ring, resulting in different chemical behavior.
Uniqueness
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
58978-26-0 |
|---|---|
分子式 |
C18H20O |
分子量 |
252.3 g/mol |
IUPAC名 |
4,4-dimethyl-1-phenyl-2,3-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-13-18(19,14-8-4-3-5-9-14)16-11-7-6-10-15(16)17/h3-11,19H,12-13H2,1-2H3 |
InChIキー |
JNSVUURYJFLFSZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=CC=CC=C21)(C3=CC=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





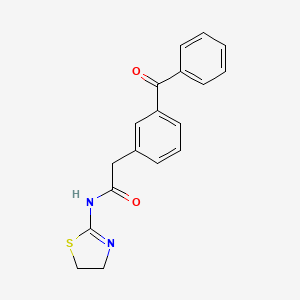
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

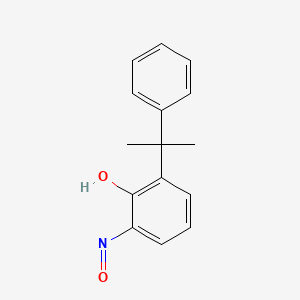
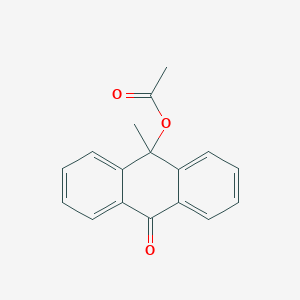
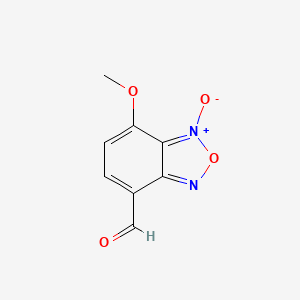


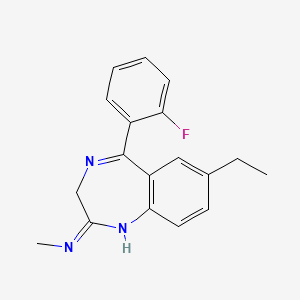

![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
